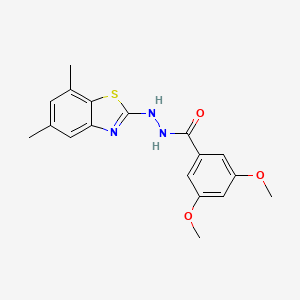
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a benzothiazole moiety and a hydrazide functional group, which are known to contribute to various biological activities.
Canonical SMILES:
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
InChI:
InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism: The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways:
- Acetylcholinesterase Inhibition: The compound showed promising results with an IC50 value of 0.045 µM, indicating strong potential as a treatment for Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Reactive Oxygen Species (ROS): The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Enzyme Interaction: It potentially inhibits acetylcholinesterase by binding to the active site, thus preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Case Studies
Several case studies have documented the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)19-18(25-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJRYYHHBUFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














